molecular formula C11H17NO4 B6359924 Boc-alpha-methyl-D-Propargylglycine CAS No. 125376-33-2

Boc-alpha-methyl-D-Propargylglycine

Cat. No.: B6359924
CAS No.: 125376-33-2
M. Wt: 227.26 g/mol
InChI Key: RHJSEALENIKHQU-NSHDSACASA-N
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Description

Boc-alpha-methyl-D-Propargylglycine: is a synthetic amino acid derivative characterized by the presence of a propargyl group and a Boc (tert-butoxycarbonyl) protecting group. Its IUPAC name is (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid. This compound is primarily used in research settings and is not intended for therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-alpha-methyl-D-Propargylglycine typically involves the protection of the amino group with a Boc group, followed by the introduction of the propargyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Boc-alpha-methyl-D-Propargylglycine can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The propargyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, Boc-alpha-methyl-D-Propargylglycine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as an inhibitor of monoamine oxidase B (MAO-B), making it valuable for studying the enzyme’s role in various biological processes.

Medicine: While not used therapeutically, this compound is employed in medicinal chemistry research to develop potential drug candidates and study their interactions with biological targets.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Boc-alpha-methyl-D-Propargylglycine involves its interaction with specific molecular targets, such as enzymes. As an inhibitor of monoamine oxidase B (MAO-B), it binds to the enzyme’s active site, preventing the breakdown of monoamines. This inhibition can affect various biochemical pathways and has implications for research in neurochemistry and pharmacology.

Comparison with Similar Compounds

    Boc-alpha-methyl-L-Propargylglycine: This is the L-enantiomer of Boc-alpha-methyl-D-Propargylglycine and has similar chemical properties but different biological activities.

    Propargylglycine: A simpler analog without the Boc protecting group, used in various chemical and biological studies.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the propargyl group. These features make it a valuable tool in research for studying enzyme interactions and developing new synthetic methodologies.

Properties

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h1H,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJSEALENIKHQU-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC#C)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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